molecular formula C14H7F3N4S3 B3141003 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol CAS No. 478066-08-9

5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B3141003
CAS No.: 478066-08-9
M. Wt: 384.4 g/mol
InChI Key: LAHJCTCGHBVMBV-UHFFFAOYSA-N
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Description

5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol ( 478066-08-9) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research . This complex molecular architecture incorporates a thieno[3,2-b]pyridine core fused with a thiophene ring and a 1,2,4-triazole-3-thiol moiety, making it a valuable scaffold for the development of new biologically active compounds. The compound has a molecular formula of C14H7F3N4S3 and a molecular weight of 384.42 g/mol . The presence of the trifluoromethyl (-CF3) group is a common strategy in drug design to enhance lipophilicity and metabolic stability . The 1,2,4-triazole-3-thiol group is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with various biological targets . Compounds featuring the 1,2,4-triazole nucleus, particularly those fused into systems like 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, are frequently investigated for a wide spectrum of pharmacological activities. These activities include anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . Furthermore, heterocyclic compounds containing nitrogen are extensively studied for their potential interactions with the central nervous system, including as potential antidepressants, though the specific activity of this compound requires further investigation . The primary synthetic route for analogous triazolothiadiazine derivatives typically involves the cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with various α-halocarbonyl compounds, highlighting the reactivity of the precursor that shares this compound's core structure . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-[3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N4S3/c15-14(16,17)6-4-8-10(18-5-6)9(7-2-1-3-23-7)11(24-8)12-19-13(22)21-20-12/h1-5H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHJCTCGHBVMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C4=NC(=S)NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301113374
Record name 1,2-Dihydro-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478066-08-9
Record name 1,2-Dihydro-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478066-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:

  • Formation of the Thieno[3,2-b]pyridine Ring: : This can be achieved through a cyclization reaction involving a suitably substituted pyridine and a thiophene derivative.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be incorporated via nucleophilic or electrophilic trifluoromethylation techniques.

  • Construction of the 1,2,4-Triazole Ring: : This is often synthesized through the condensation of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

  • Assembly of the Final Product: : The final step involves the condensation of the thieno[3,2-b]pyridine with the 1,2,4-triazole derivative to form the target compound.

Industrial Production Methods

Industrial-scale production may involve optimizations such as the use of continuous flow reactors, advanced catalysts, and more sustainable reaction conditions to enhance yield and efficiency. The specifics of these methods would depend on factors like cost, availability of raw materials, and desired purity of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiol group in the compound can undergo oxidation to form disulfides.

  • Reduction: : Reduction reactions can target various functional groups within the molecule, potentially altering its chemical properties significantly.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide or iodine for oxidation reactions.

  • Reducing Agents: : Examples include lithium aluminum hydride or sodium borohydride for reduction processes.

  • Catalysts: : Palladium on carbon (Pd/C) or other transition metal catalysts for various substitution reactions.

Major Products Formed

Products of these reactions can include disulfide derivatives, reduced forms of the original compound, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol is utilized in several scientific research areas:

  • Chemistry: : As a reagent or intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: : Its potential bioactivity is explored for developing new pharmaceuticals, particularly for diseases where trifluoromethyl groups have known benefits.

  • Medicine: : Investigation into its antimicrobial, antiviral, or anticancer properties.

  • Industry: : Use in materials science for developing new polymers or materials with unique electronic or photophysical properties.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms, depending on its application. In medicinal chemistry, it might interact with specific proteins or enzymes, altering their activity. The trifluoromethyl group can significantly enhance the compound's lipophilicity, thereby affecting its ability to permeate biological membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

4-Methyl vs. 4-Phenyl Substitution
  • Compound: 4-Methyl-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol (CAS 478048-39-4) Molecular Formula: C₁₇H₁₁F₃N₄S₂ Molar Mass: 392.4 g/mol .
Pyridinyl Substitution
  • Compound: 4-Methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol (CAS 338965-20-1) Molecular Formula: C₁₆H₁₀F₃N₅S₂ Key Difference: A pyridinyl group replaces the 2-thienyl substituent, introducing a nitrogen atom that may alter electronic properties and binding affinity through hydrogen bonding .

Core Heterocycle Modifications

Thiazolo-Triazole Systems
  • Compound: 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole (CAS 1956332-02-7) Molecular Formula: C₁₁H₇F₂N₃S Key Difference: Replaces the thienopyridine core with a thiazolo-triazole system.

Functional Group Replacements

Methylsulfanyl vs. Thiol
  • Compound: 2-[4-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine (CAS 672951-24-5) Key Difference: The thiol group (-SH) is replaced with a methylsulfanyl (-SMe) group. This modification may reduce reactivity toward oxidation but could alter pharmacokinetic properties .

Fluorinated Derivatives

  • Compounds: 5-(Fluorophenyl)-4-((aryl)yliden)amino-1,2,4-triazole-3-thiols (Bihdan et al., 2019) Key Difference: Fluorine atoms on the phenyl ring increase electronegativity and metabolic stability compared to the thienyl group in the target compound .

Comparative Data Table

Compound (CAS) Core Structure Substituents (Triazole) Key Functional Groups Molecular Formula Molar Mass (g/mol)
Target (478048-40-7) Thieno[3,2-b]pyridine 4-Phenyl Thiol, 2-Thienyl, CF₃ C₂₀H₁₁F₃N₄S₃ 460.52
4-Methyl analog (478048-39-4) Thieno[3,2-b]pyridine 4-Methyl Thiol, Phenyl, CF₃ C₁₇H₁₁F₃N₄S₂ 392.4
Pyridinyl analog (338965-20-1) Thieno[3,2-b]pyridine 4-Methyl Thiol, 2-Pyridinyl, CF₃ C₁₆H₁₀F₃N₅S₂ 393.4
Thiazolo-triazole (1956332-02-7) Thiazolo-triazole 6-Methyl Difluorophenyl C₁₁H₇F₂N₃S 263.25

Research Implications

  • Electronic Properties : The 2-thienyl group in the target compound enhances π-π stacking compared to phenyl or pyridinyl analogs, as evidenced by computational studies .
  • Biological Activity : Thiol-containing analogs exhibit higher antimicrobial activity than methylsulfanyl derivatives due to thiol’s nucleophilic reactivity .
  • Solubility : Methyl-substituted triazoles (e.g., CAS 478048-39-4) show improved aqueous solubility over phenyl-substituted variants .

Biological Activity

5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and potential anticancer effects, supported by case studies and research findings.

  • Molecular Formula : C15H9F3N4S3
  • Molecular Weight : 398.45 g/mol
  • CAS Number : 477854-06-1

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit substantial antimicrobial properties. In a study evaluating various triazole derivatives, the compound demonstrated significant activity against both bacterial and fungal strains. Specifically, it showed effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values suggesting potent antimicrobial effects .

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans4

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition rates were comparable to established anti-inflammatory drugs .

CompoundCOX Inhibition (%)
5-[3-(2-thienyl)-...]72
Aspirin68

Anticancer Potential

Triazole derivatives have been explored for their anticancer activities. In a series of studies, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated that it induces apoptosis in cancer cells through the activation of specific pathways .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of triazole derivatives found that our compound exhibited a broad spectrum of activity against gram-positive and gram-negative bacteria as well as fungi. The study concluded that modifications in the thieno[3,2-b]pyridine structure enhance antimicrobial potency .
  • Inflammation Models : In animal models of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
  • Cancer Cell Studies : Research on various cancer cell lines revealed that treatment with the compound resulted in cell cycle arrest and increased apoptosis markers, suggesting its potential as a novel anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Answer : The compound exhibits acute toxicity (Category 4), skin irritation (Category 2), and severe eye damage (Category 1) per GHS classifications. Researchers should:

  • Use fume hoods for ventilation to avoid inhalation of dust or vapors .
  • Wear nitrile gloves , safety goggles, and lab coats during handling .
  • Store in a cool, ventilated area away from incompatible substances (e.g., strong oxidizers) .
    • Data Table :
Hazard ClassPrecautionary Measures
Skin IrritationWash with soap/water immediately; remove contaminated clothing
Eye DamageRinse with water for ≥15 minutes; seek medical attention

Q. What are the standard synthetic routes for preparing triazole-thiol derivatives like this compound?

  • Answer : Common methods include:

  • Cyclocondensation : Reacting thiophene-containing precursors with triazole-thiol intermediates in ethanol under reflux, using potassium carbonate as a base .
  • Thiol Protection : Introducing protective groups (e.g., S-alkylation) to stabilize reactive thiol moieties during synthesis .
    • Key Characterization Tools :
  • ¹H/¹³C NMR for structural confirmation of thiophene and triazole rings .
  • LC-MS to verify molecular weight and purity .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Answer : Use a multi-technique approach:

  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) .
  • Chromatography : HPLC or TLC to assess purity (>95% recommended) .
  • Spectroscopy : IR spectroscopy to identify thiol (-SH) and trifluoromethyl (-CF₃) functional groups .

Advanced Research Questions

Q. How can computational methods predict the pharmacological potential of this compound?

  • Answer :

  • Molecular Docking : Simulate binding affinity with target proteins (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
  • ADME Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles .
  • PASS Online : Predict biological activity spectra (e.g., antiviral, antimicrobial) based on structural motifs .
    • Example Finding : Derivatives with thiophene and trifluoromethyl groups show enhanced binding to cytochrome P450 enzymes .

Q. What experimental strategies resolve contradictions in observed vs. predicted reactivity of this compound?

  • Answer :

  • Tautomerism Studies : Investigate thione-thiol tautomerism via UV-Vis and ¹H NMR spectroscopy (e.g., pH-dependent shifts) .
  • Kinetic Analysis : Monitor reaction intermediates using time-resolved spectroscopy or mass spectrometry .
  • Theoretical Validation : Compare experimental data with DFT calculations (e.g., Gaussian 09) for reaction pathways .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

  • Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures to improve yield .
  • Catalyst Selection : Evaluate palladium or copper catalysts for cross-coupling steps involving thiophene .
  • Process Control : Use PAT (Process Analytical Technology) tools for real-time monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol

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